4,4'-(1,2,4,5-Tetrazine-3,6-diyl)bis(benzene-1,2-diol)
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Overview
Description
4,4’-(1,2,4,5-Tetrazine-3,6-diyl)bis(benzene-1,2-diol) is a complex organic compound featuring a tetrazine ring linked to two benzene-1,2-diol groups. This compound is of significant interest due to its potential applications in various fields, including materials science and medicinal chemistry. The tetrazine ring is known for its electron-accepting properties, which can be exploited in various chemical reactions and applications.
Preparation Methods
The synthesis of 4,4’-(1,2,4,5-Tetrazine-3,6-diyl)bis(benzene-1,2-diol) typically involves multiple steps:
Formation of the Tetrazine Ring: The tetrazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions. For example, the reaction of hydrazine derivatives with nitriles can yield tetrazine rings.
Attachment of Benzene-1,2-diol Groups: The benzene-1,2-diol groups can be introduced through nucleophilic substitution reactions. This involves reacting the tetrazine ring with benzene-1,2-diol derivatives under suitable conditions, such as in the presence of a base or a catalyst.
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
4,4’-(1,2,4,5-Tetrazine-3,6-diyl)bis(benzene-1,2-diol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced tetrazine derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions .
Scientific Research Applications
4,4’-(1,2,4,5-Tetrazine-3,6-diyl)bis(benzene-1,2-diol) has a wide range of scientific research applications:
Materials Science: The compound can be used as a building block for the construction of metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions.
Medicinal Chemistry: The electron-accepting properties of the tetrazine ring make the compound a potential candidate for the development of new drugs, particularly in the field of cancer therapy.
Biological Research: The compound can be used as a fluorescent probe for imaging and detecting biological molecules.
Mechanism of Action
The mechanism of action of 4,4’-(1,2,4,5-Tetrazine-3,6-diyl)bis(benzene-1,2-diol) involves its interaction with molecular targets through its electron-accepting properties. The tetrazine ring can participate in inverse electron demand Diels-Alder reactions, forming covalent bonds with electron-rich dienes. This property can be exploited in various applications, including drug design and materials science .
Comparison with Similar Compounds
Similar compounds to 4,4’-(1,2,4,5-Tetrazine-3,6-diyl)bis(benzene-1,2-diol) include:
4,4’-(1,2,4,5-Tetrazine-3,6-diyl)dianiline: This compound features aniline groups instead of benzene-1,2-diol groups.
1,2,4,5-Tetrazine-bis-1,2,4-triazoles: These compounds contain triazole rings in addition to the tetrazine ring.
The uniqueness of 4,4’-(1,2,4,5-Tetrazine-3,6-diyl)bis(benzene-1,2-diol) lies in its combination of the tetrazine ring with benzene-1,2-diol groups, which imparts specific chemical and physical properties that can be tailored for various applications.
Properties
Molecular Formula |
C14H10N4O4 |
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Molecular Weight |
298.25 g/mol |
IUPAC Name |
4-[6-(3,4-dihydroxyphenyl)-1,2,4,5-tetrazin-3-yl]benzene-1,2-diol |
InChI |
InChI=1S/C14H10N4O4/c19-9-3-1-7(5-11(9)21)13-15-17-14(18-16-13)8-2-4-10(20)12(22)6-8/h1-6,19-22H |
InChI Key |
YJATXBOFSPSXAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=NN=C(N=N2)C3=CC(=C(C=C3)O)O)O)O |
Origin of Product |
United States |
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